Product packaging for 5-Norbornene-2,3-dimethanol(Cat. No.:CAS No. 85-39-2)

5-Norbornene-2,3-dimethanol

Cat. No.: B1219086
CAS No.: 85-39-2
M. Wt: 154.21 g/mol
InChI Key: IGHHPVIMEQGKNE-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research on Norbornene Derivatives

The journey of norbornene derivatives is intrinsically linked to fundamental discoveries in organic chemistry. The cornerstone for the synthesis of the norbornene framework is the Diels-Alder reaction, a powerful cycloaddition reaction discovered by Otto Diels and Kurt Alder, for which they were awarded the Nobel Prize in Chemistry in 1950. iitk.ac.in This reaction, which typically involves a conjugated diene and a substituted alkene (a dienophile), allows for the efficient construction of the bicyclo[2.2.1]heptene skeleton characteristic of norbornenes. iitk.ac.in

Industrial and academic interest grew in the mid-20th century. Early research by companies like DuPont and pioneering chemists such as Karl Ziegler and Giulio Natta in the 1950s and 1960s led to the discovery of norbornene polymerization. wikipedia.org A significant leap forward came with the development of olefin metathesis. The elucidation of its mechanism and the invention of highly active, well-defined catalysts by Yves Chauvin, Robert H. Grubbs, and Richard R. Schrock, who shared the 2005 Nobel Prize in Chemistry, revolutionized the field. wikipedia.org This led to the advent of Ring-Opening Metathesis Polymerization (ROMP), a technique that uses the ring strain of cyclic olefins like norbornene to drive the formation of high molecular weight polymers. wikipedia.orgscirp.org

More recently, the field of palladium/norbornene cooperative catalysis, introduced by Catellani in 1997, has further broadened the utility of norbornene derivatives. nih.gov This methodology allows for the intricate functionalization of aromatic compounds, where norbornene acts as a transient template to direct chemical bonds to specific positions. nih.govrsc.org These historical milestones have paved the way for specialized norbornene derivatives like 5-norbornene-2,3-dimethanol to be utilized in sophisticated applications.

Structural Features and Stereoisomeric Considerations of this compound

This compound is an organic compound with the chemical formula C₉H₁₄O₂. tcichemicals.com Its structure is defined by a bicyclo[2.2.1]hept-5-ene core, which is a bridged bicyclic system containing a carbon-carbon double bond. Attached to this core at the 2 and 3 positions are two hydroxymethyl (-CH₂OH) groups. cymitquimica.com

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular FormulaC₉H₁₄O₂
Molecular Weight154.21 g/mol
CAS Number (Mixture)85-39-2 tcichemicals.com
CAS Number (exo,exo)699-95-6
CAS Number (endo,endo)699-97-8 sigmaaldrich.com
AppearanceWhite to almost white powder or crystal tcichemicals.com
Key Structural FeaturesBicyclic alkene, two primary alcohol groups

A critical aspect of its structure is stereoisomerism. The rigid, bridged nature of the norbornene ring system means that the two hydroxymethyl substituents can be oriented in different spatial arrangements relative to the double bond. This gives rise to endo and exo isomers. In the exo isomer, the substituents point away from the longer bridge of the bicyclic system, while in the endo isomer, they are oriented towards it. rsc.org Commercially available this compound is often supplied as a mixture of these isomers, typically with the endo form being predominant. tcichemicals.comfishersci.caapicalscientific.com

The stereochemistry of the substituents has a profound impact on the molecule's reactivity and its subsequent use in polymerization and organic synthesis. The synthesis of norbornene derivatives via the Diels-Alder reaction is known to be under kinetic control, generally favoring the formation of the endo product due to stabilizing secondary orbital interactions. iitk.ac.inscirp.org However, the exo isomer is typically the more thermodynamically stable product, and its formation can be favored by using higher reaction temperatures, which allows the reaction to reach equilibrium. latech.edu

This isomeric difference is not merely academic; it dictates the behavior of the monomer in chemical reactions:

Polymerization: In Ring-Opening Metathesis Polymerization (ROMP), exo isomers are generally more reactive than their endo counterparts. scirp.org The reason is reduced steric hindrance; the catalyst has easier access to the double bond in the exo configuration. This difference in reactivity can be exploited to control the polymerization process and the microstructure of the resulting polymer. researchgate.net For related norbornene monomers, studies have shown that the exo isomer leads to higher polymerization activity and greater incorporation into copolymers compared to the endo isomer. rsc.org

Reaction Kinetics: The steric environment of the isomers also affects their participation in other reactions. In inverse electron demand Diels-Alder (iEDDA) reactions, a type of "click chemistry," exo,exo-5-norbornene-2,3-dimethanol was found to be nearly as reactive as unsubstituted norbornene, demonstrating the high reactivity of this isomer. nih.gov

The ability to isolate or selectively synthesize a specific isomer is therefore a powerful tool for chemists to fine-tune the properties of the final products, from the thermal stability of a polymer to the selectivity of a catalytic reaction. researchgate.net

Overview of Key Research Domains: From Synthesis to Advanced Materials

The unique bifunctional and stereochemical nature of this compound makes it a valuable building block across several key areas of chemical research.

Table 2: Major Research Applications of this compound

Research DomainSpecific ApplicationReference
Polymer Chemistry Monomer for Ring-Opening Metathesis Polymerization (ROMP) researchgate.netcaltech.edu
Initiator for synthesizing macromonomers researchgate.netmdpi.com
Creation of "molecular brush" and graft copolymers mdpi.com
Materials Science Development of specialty polymers and resins cymitquimica.com
Precursor for macroporous scaffolds for biomedical use researchgate.net
Synthesis of materials with high thermal stability and optical clarity scirp.org
Organic Synthesis Intermediate in the synthesis of complex molecules chemicalbook.com
Promoter/Ligand in asymmetric catalysis (e.g., Heck/Suzuki reactions) researchgate.netrsc.orgrsc.org

Synthesis and Polymerization: The primary route to the norbornene skeleton is the Diels-Alder reaction. iitk.ac.in For this compound, this typically involves the cycloaddition of cyclopentadiene (B3395910) with a dienophile containing the necessary functional groups, or a precursor like 5-norbornene-2,3-dicarboxylic anhydride (B1165640) which is subsequently reduced to the diol. frontiersin.org

Its most prominent role is in polymer chemistry, particularly as a monomer in ROMP. caltech.edu The two hydroxyl groups are especially useful as they can act as initiating sites for the ring-opening polymerization of other cyclic esters, such as lactide or caprolactone. mdpi.com This creates macromonomers—polymer chains with a polymerizable norbornene unit at one end. These macromonomers can then undergo ROMP to form well-defined, densely grafted polymers known as "molecular brushes." researchgate.netmdpi.com

Advanced Materials and Catalysis: The polymers derived from this compound and its derivatives often exhibit desirable properties like high thermal stability and optical transparency, making them candidates for advanced optical materials. scirp.org The hydroxyl groups also provide handles for further chemical modification, allowing for the creation of functional polymers and specialty resins. cymitquimica.com For instance, these polymers can be structured into macroporous scaffolds, which have potential applications in tissue engineering and other biomedical fields. researchgate.net

Beyond polymers, the compound has found use in sophisticated organic synthesis and catalysis. The endo isomer of this compound has been successfully employed as a key additive in a palladium-catalyzed asymmetric Heck/Suzuki cascade reaction. In this role, it helped to control the reaction pathway, preventing undesirable side reactions and enabling the synthesis of complex, chiral molecules with high enantioselectivity. researchgate.netrsc.orgrsc.org This highlights its utility not just as a structural component, but as an active modulator of chemical reactivity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O2 B1219086 5-Norbornene-2,3-dimethanol CAS No. 85-39-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c10-4-8-6-1-2-7(3-6)9(8)5-11/h1-2,6-11H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGHHPVIMEQGKNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C(C2CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID801005320
Record name (Bicyclo[2.2.1]hept-5-ene-2,3-diyl)dimethanol
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Molecular Weight

154.21 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

85-39-2, 699-97-8
Record name 5-Norbornene-2,3-dimethanol
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Record name Bicyclo(2.2.1)hept-5-ene-2,3-dimethanol
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Record name 5-Norbornene-2,3-dimethanol
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Record name (Bicyclo[2.2.1]hept-5-ene-2,3-diyl)dimethanol
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Record name Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol
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Record name 5-Norbornene-2-endo,3-endo-dimethanol
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Sophisticated Synthetic Methodologies for 5 Norbornene 2,3 Dimethanol and Its Isomers

Reductive Synthetic Pathways from Norbornene Anhydride (B1165640) Precursors

The most common and direct route to 5-Norbornene-2,3-dimethanol involves the chemical reduction of its corresponding anhydride precursor, 5-norbornene-2,3-dicarboxylic anhydride. This precursor is readily synthesized via the Diels-Alder reaction of cyclopentadiene (B3395910) and maleic anhydride. latech.edu The efficiency and stereochemical outcome of the subsequent reduction are highly dependent on the choice of reagents and the reaction environment.

The selection of an appropriate reducing agent is critical for the efficient conversion of the anhydride to the diol. Powerful hydride donors are required to reduce the cyclic anhydride functionality to the corresponding di-alcohol. Lithium aluminum hydride (LiAlH₄) has been demonstrated to be a highly effective reagent for this transformation. frontiersin.org The reaction, typically performed in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF), proceeds with high efficiency. For instance, the reduction of cis-5-norbornene-2,3-endo-dicarboxylic anhydride with LiAlH₄ has been reported to yield cis-5-norbornene-2,3-endo-dimethanol with a notable yield of 94%. frontiersin.orgnih.gov The optimization of reaction conditions involves ensuring an anhydrous environment to prevent quenching the highly reactive hydride reagent and controlling the temperature to manage the exothermic nature of the reaction.

Table 1: Reduction of 5-Norbornene-2,3-dicarboxylic Anhydride

PrecursorReducing AgentSolventYieldReference
cis-5-Norbornene-2,3-endo-dicarboxylic anhydrideLithium Aluminum Hydride (LiAlH₄)THF94% nih.gov, frontiersin.org

This interactive table summarizes the typical conditions for the reductive synthesis of this compound.

The stereochemistry of the final diol product is directly determined by the stereochemistry of the starting anhydride precursor. The Diels-Alder synthesis of 5-norbornene-2,3-dicarboxylic anhydride typically results in a mixture of endo and exo isomers, with the endo isomer being the kinetically favored product. latech.edu Consequently, the reduction of this mixture yields a corresponding mixture of endo- and exo-5-Norbornene-2,3-dimethanol.

Controlling the stereoselectivity of the final product, therefore, begins with controlling the isomeric composition of the anhydride precursor. The kinetically formed endo-anhydride can be isomerized to the thermodynamically more stable exo-isomer under thermal conditions, with temperatures between 180–260 °C being effective. latech.edu By first isomerizing the anhydride and then performing the reduction, one can selectively produce the exo-diol. The reduction step itself is generally stereoretentive, meaning the spatial orientation of the substituents on the norbornene scaffold is preserved. The approach of a nucleophilic hydride reagent to the carbonyl groups is influenced by the rigid, bicyclic structure of the norbornene system, with steric effects from the double bond and the ethano bridge playing a significant role in the reaction pathway. cdnsciencepub.com

Chemo-enzymatic Approaches to Chiral this compound Derivatives

Chemo-enzymatic strategies combine the efficiency of chemical synthesis with the high selectivity of biocatalysts to produce chiral molecules. These methods are particularly valuable for accessing enantiomerically pure forms of this compound and its derivatives, which are crucial building blocks for asymmetric synthesis and specialized polymers.

The asymmetric desymmetrization of meso-diols, such as cis-5-norbornene-2,3-dimethanol, is a powerful strategy for producing chiral synthons. mdpi.com Lipases are highly effective biocatalysts for this purpose, capable of differentiating between the two enantiotopic hydroxyl groups of the meso substrate. mdpi.comnih.gov This is typically achieved through enantioselective acylation (transesterification) in the presence of an acyl donor, such as vinyl acetate. nih.gov

The lipase (B570770) selectively acylates one of the two primary alcohol groups, breaking the molecule's plane of symmetry and generating a chiral monoester, leaving the other enantiomeric alcohol unreacted. mdpi.com For example, the lipase-catalyzed transesterification of cis-endo-5-norbornene-2,3-dimethanol has been reported as a method for asymmetric synthesis. google.com By carefully selecting the enzyme, acyl donor, and reaction conditions, high enantiomeric excess (ee) of the desired chiral product can be achieved. This approach provides access to both enantiomers of the mono-functionalized diol, either by choosing an enzyme with the opposite stereopreference or by switching from enantioselective acylation of the diol to enantioselective hydrolysis of the corresponding diacetate. nih.gov

Enzymes are also employed to synthesize more complex, functionalized monomers from the this compound scaffold. Candida antarctica Lipase B (CAL-B) is a versatile and widely used enzyme for this application, particularly in solvent-free transesterification reactions. nih.gov This method has been successfully used to synthesize novel norbornene-based monomers bearing antioxidant moieties. frontiersin.orgnih.gov

In a typical process, 5-Norbornene-2,3-endo,endo-dimethanol is reacted with functionalized ethyl esters, such as ethyl dihydroferulate or ethyl dihydrosinapate. nih.gov CAL-B catalyzes the transesterification, attaching the functional groups to the diol. A key advantage of using CAL-B is its selectivity, which often eliminates the need for protecting and deprotecting functional groups, leading to a more atom-economical and greener process. nih.gov The reaction kinetics can, however, be highly dependent on the substrate.

Table 2: CAL-B-Mediated Synthesis of Functionalized Norbornene Monomers

Substrate (Acyl Donor)ProductReaction TimeYieldReference
Ethyl dihydroferulateNorbornene dihydroferulate (NDF)~3 days87% nih.gov
Ethyl dihydrosinapateNorbornene dihydrosinapate (NDS)>10 days60% nih.gov
Ethyl dihydrosinapateNorbornene mono-sinapate (NMS)~3 days60% nih.gov

This interactive table showcases the kinetic and yield data for the chemo-enzymatic synthesis of functionalized monomers derived from this compound.

Multi-step Synthetic Strategies for Tailored Isomeric Purity

Achieving high isomeric purity, particularly separating the endo and exo forms of this compound, often requires multi-step synthetic strategies. These strategies focus on controlling the stereochemistry at the precursor stage, as direct separation of the final diol isomers can be challenging.

A primary strategy involves the synthesis and subsequent isomerization of the 5-norbornene-2,3-dicarboxylic anhydride precursor. The Diels-Alder reaction between cyclopentadiene and maleic anhydride kinetically favors the endo adduct. latech.edu To obtain the exo diol, a crucial subsequent step is the thermal isomerization of the endo-anhydride to the thermodynamically more stable exo-anhydride. This equilibrium can be shifted towards the exo form at elevated temperatures (180-260 °C). latech.edu Advanced techniques, such as using a continuous-flow microreactor, can optimize this isomerization, achieving high conversion and specific exo/endo ratios in short residence times. latech.edu Once the desired anhydride isomer is obtained and purified, a straightforward reduction (e.g., with LiAlH₄) yields the corresponding diol with high isomeric purity.

An alternative approach could involve synthesizing the diester derivative, methyl 5-norbornene-2-carboxylate, from the initial anhydride. Base-promoted isomerization can then be performed on the diester, followed by a kinetically selective hydrolysis which has been shown to favor the exo-acid. researchgate.net Subsequent reduction of the purified acid or ester isomer would provide the isomerically pure diol. These multi-step routes, while more complex, offer precise control over the stereochemical outcome, enabling the synthesis of tailored isomers for specific applications in polymer and materials science.

Green Chemistry Principles in this compound Synthesis

The growing emphasis on sustainable industrial practices has propelled the integration of green chemistry principles into the synthesis of specialty chemicals like this compound. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, improving energy efficiency, and utilizing renewable resources. The synthesis of this compound, which typically proceeds via the reduction of its precursor, 5-Norbornene-2,3-dicarboxylic anhydride (commonly known as nadic anhydride), offers several opportunities for the application of greener methodologies.

The initial step, the synthesis of nadic anhydride via the Diels-Alder reaction between cyclopentadiene and maleic anhydride, has been a focal point for green process optimization. latech.edu Traditional methods often require the thermal cracking of dicyclopentadiene (B1670491) to generate the reactive cyclopentadiene monomer, an energy-intensive step. Innovations in this area focus on both feedstock utilization and reaction conditions. One patented approach utilizes a cheap ethylene (B1197577) by-product, "mixed C5" (containing cyclopentadiene, isoprene, and piperylene), as both the reactant and the solvent. google.com This method avoids the dedicated cracking step and utilizes a waste stream, reacting maleic anhydride selectively with the cyclopentadiene at low temperatures (0–5°C) to produce nadic anhydride with high purity after crystallization. google.com This enhances the atom economy and reduces waste by allowing the unreacted components to be recovered.

Further green advancements in the Diels-Alder step involve moving towards solvent-free reactions or employing continuous-flow microreactors. latech.edu Solvent-free synthesis, conducted at high temperatures, not only eliminates the need for potentially hazardous solvents but can also influence the isomeric ratio of the product. Moreover, the use of microreactors allows for rapid, high-temperature, and high-pressure reactions to be conducted efficiently and safely. Research has demonstrated that a continuous-flow microreactor can achieve nearly 100% conversion and 98% selectivity in the synthesis of nadic anhydride isomers within a two-minute residence time at 260°C and 4 MPa. latech.edu This approach significantly intensifies the process, reduces reaction time, and improves control over reaction parameters.

The subsequent reduction of 5-Norbornene-2,3-dicarboxylic anhydride to this compound is another critical step where green principles can be applied. The conventional laboratory method involves the use of stoichiometric metal hydride reducing agents, such as Lithium aluminum hydride (LiAlH₄), which achieves high yields (e.g., 94%). nih.govfrontiersin.org However, such reagents are hazardous, require anhydrous conditions, and generate significant amounts of inorganic salt waste, complicating product purification and increasing the environmental footprint.

A greener alternative is catalytic hydrogenation, a cornerstone of sustainable chemistry that utilizes molecular hydrogen (H₂) and a heterogeneous catalyst. nih.gov This method is highly atom-economical, producing only water as a byproduct. While specific studies detailing the direct catalytic hydrogenation of nadic anhydride to this compound are not extensively documented in the provided results, the catalytic reduction of dicarboxylic acids and their derivatives is a well-established green methodology. nih.govxmu.edu.cn Bifunctional catalysts, such as those combining a noble metal (e.g., Palladium) with an oxophilic metal oxide (e.g., Rhenium oxide) on a carbon support, have proven highly effective for the selective reduction of carboxyl groups. xmu.edu.cn These solid catalysts can be easily separated from the reaction mixture and reused, aligning with the principles of waste minimization and catalyst recycling. ki.si

Biocatalysis represents another powerful green chemistry tool relevant to the lifecycle of this compound. While not applied to the reduction step itself, enzymes are used in the subsequent, highly efficient functionalization of the diol. For instance, Candida antarctica lipase B (CAL-B) has been employed to catalyze the solvent-free transesterification of this compound with phenolic esters. nih.gov This enzymatic process operates under mild conditions (e.g., 75°C), avoids the need for protecting groups, and allows for the easy recovery and reuse of the biocatalyst, offering a sustainable route to functional polymers derived from this compound. nih.gov

The following table provides a comparative overview of the traditional synthesis route versus greener alternatives.

Table 1: Comparison of Synthetic Methodologies for this compound

Step Method Reagents/Catalyst Solvent Conditions Yield Green Chemistry Aspects
Anhydride Synthesis Traditional Diels-Alder Cyclopentadiene (from cracked Dicyclopentadiene), Maleic Anhydride Ethyl Acetate Conventional heating 72-75% Moderate yield, requires purified reactant and solvent.
Anhydride Synthesis Green Diels-Alder "Mixed C5" feedstock, Maleic Anhydride Feedstock acts as solvent 0–5°C ~90% purity Utilizes industrial byproduct stream, avoids solvent and dicyclopentadiene cracking. google.com
Anhydride Reduction Traditional Reduction Lithium aluminum hydride (LiAlH₄) Anhydrous Ether/THF Reflux 94% frontiersin.org High yield but uses hazardous reagent and produces stoichiometric inorganic waste. frontiersin.org
Anhydride Reduction Green Catalytic Hydrogenation (Inferred) H₂, Heterogeneous Catalyst (e.g., Pd-ReOx/C) Alcohols (e.g., Methanol) Elevated temperature and pressure High High atom economy, recyclable catalyst, water as the only byproduct. xmu.edu.cnki.si

| Diol Functionalization | Green Biocatalysis | Candida antarctica Lipase B (CAL-B), Phenolic Esters | Solvent-free | 75°C nih.gov | 60-80% nih.gov | Uses renewable biocatalyst, mild conditions, no solvent, high selectivity. nih.gov |

Polymerization Science and Engineering of 5 Norbornene 2,3 Dimethanol Based Systems

Ring-Opening Metathesis Polymerization (ROMP) of 5-Norbornene-2,3-dimethanol Monomers

ROMP is the most prevalent and effective method for polymerizing NDM and other norbornene derivatives. mdpi.com This technique involves a transition metal carbene catalyst that cleaves the double bond within the norbornene ring, leading to the formation of an unsaturated polymer backbone with repeating cyclopentane (B165970) units. The "living" characteristics of many ROMP systems allow for precise control over polymer molecular weight and the synthesis of complex architectures like block copolymers. mdpi.com

The mechanism of ROMP has been extensively studied, particularly with Ruthenium-based catalysts, which are highly effective for norbornene derivatives due to their excellent functional group tolerance and robust performance. researchgate.net

Ruthenium Catalysts: The polymerization of NDM using Ruthenium catalysts, such as the well-known Grubbs and Hoveyda-Grubbs catalysts, proceeds via a coordinated metathesis mechanism. The process is initiated by the reaction of the ruthenium carbene with the strained double bond of the norbornene monomer. This forms a metallacyclobutane intermediate, which then undergoes a cycloreversion reaction to open the ring and generate a new propagating ruthenium carbene species. This cycle repeats with subsequent monomer additions, leading to chain growth. Ruthenium catalysts are particularly effective for NDM, allowing for the synthesis of well-defined polymers and copolymers. nih.govmdpi.com For instance, a highly active ruthenium catalyst, [(H2IMes)(3-Br-py)2(Cl)2Ru=CHPh], has been successfully used for the surface-initiated ROMP of 5-norbornene-2-endo,3-endo-dimethanol to form polymer brushes. nih.gov

Palladium Catalysts: While palladium complexes are highly active catalysts for the vinyl addition polymerization of norbornene derivatives, their application in the ROMP of this compound is not well-documented in the literature. mdpi.comrsc.org Vinyl addition polymerization proceeds without opening the norbornene ring, instead creating a saturated polymer backbone. Palladium-based systems, often activated by cocatalysts, are known to produce high molecular weight addition polynorbornenes. rsc.orgresearchgate.net The distinct mechanistic pathway of palladium catalysts typically favors addition polymerization over ring-opening for these types of monomers.

The kinetics of ROMP are profoundly influenced by the structure of the catalyst and its concentration relative to the monomer.

Catalyst Structure: The evolution of ruthenium catalysts has led to significant improvements in polymerization control and efficiency.

First-generation Grubbs catalysts (G1) are effective but generally exhibit lower activity compared to later generations. nih.gov

Second-generation Grubbs catalysts (G2) , which incorporate an N-heterocyclic carbene (NHC) ligand, show much higher activity and are more robust. nih.gov

Third-generation Grubbs catalysts (G3) and Hoveyda–Grubbs catalysts (HG2) offer even faster initiation rates and greater stability. nih.govnih.gov

Kinetic studies on norbornene polymerization show that the reaction rates are significantly higher with G2 and HG2 catalysts compared to G1, allowing for polymerization to proceed at much lower catalyst loadings. nih.gov For example, catalytic ROMP of norbornene derivatives has been achieved with up to 1000 times less ruthenium initiator than in classical ROMP by using efficient chain transfer agents, a testament to the high turnover numbers of modern catalysts like HG2. nih.gov

Catalyst Loading: The ratio of monomer to catalyst is a critical parameter for controlling the molecular weight of the resulting polymer in living polymerizations. A higher monomer-to-catalyst ratio leads to polymers with higher molecular weights. However, catalyst loading also affects the polymerization rate; higher catalyst concentrations generally result in faster monomer conversion. The development of highly active catalysts has enabled the use of extremely low catalyst loadings, making the process more cost-effective and environmentally friendly by reducing residual metal content in the final polymer. nih.gov

Table 1: Comparison of Ruthenium Catalyst Generations for Norbornene ROMP

Catalyst Generation Key Feature Relative Activity Stability
Grubbs 1st Gen (G1) Bis(phosphine) ligands Moderate Moderate
Grubbs 2nd Gen (G2) One N-heterocyclic carbene (NHC) ligand High High
Hoveyda-Grubbs 2nd Gen (HG2) Chelating benzylidene ether ligand Very High Very High
Grubbs 3rd Gen (G3) Pyridine-ligated Fast Initiation High

Stereochemistry plays a crucial role in determining the final properties of the polymer derived from NDM. This includes the stereoisomerism of the monomer itself (endo vs. exo) and the stereochemistry of the double bonds formed in the polymer backbone (cis vs. trans).

Monomer Stereochemistry: this compound typically exists as a mixture of endo and exo isomers. fishersci.com The reactivity of these isomers in polymerization can differ. Generally, the exo isomer is more reactive in ROMP because the catalyst has less steric hindrance when approaching the double bond. researchgate.net This difference in reactivity can influence the composition of the resulting copolymer if a mixture of isomers is used.

Polymer Microstructure: The catalyst structure dictates the ratio of cis to trans double bonds in the polymer backbone.

Traditional ruthenium catalysts often produce polymers with a mixture of cis and trans alkenes. researchgate.net

Specialized, stereoselective ruthenium catalysts have been developed to favor the formation of either high-cis or high-trans polymers. For instance, C–H activated ruthenium-based catalysts can yield polymers with cis content as high as 96%. researchgate.net

The tacticity of the polymer, which describes the stereochemical arrangement of the side groups along the backbone, is also influenced by the catalyst and monomer structure. Studies on related norbornene diesters have shown that specific ruthenium catalysts can produce highly stereoregular polymers, such as all-trans highly isotactic microstructures. researchgate.net This level of control over microstructure is critical as it directly impacts the polymer's physical properties, such as its glass transition temperature and crystallinity. researchgate.net

Molecular Weight Distribution (MWD): ROMP initiated by well-defined catalysts like the Grubbs family often proceeds in a living manner. This means that termination and chain-transfer reactions are largely absent. A key outcome of a living polymerization is the ability to produce polymers with a narrow molecular weight distribution, often indicated by a low polydispersity index (PDI) value, typically close to 1.1. mdpi.com

Controlled Radical Polymerization and Other Advanced Polymerization Techniques

While ROMP is the dominant method for this compound, other advanced polymerization techniques are used for norbornene-type monomers. There is limited specific literature on the controlled radical polymerization (CRP), such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, of this compound. Radical polymerizations of norbornenes are generally less common than ROMP or vinyl-addition polymerization. mdpi.com

However, vinyl addition polymerization is a significant alternative pathway for polymerizing norbornene derivatives, particularly using late-transition metal catalysts based on nickel and palladium. mdpi.comsci-hub.ru This mechanism proceeds via the insertion of the monomer's double bond into a metal-alkyl or metal-hydride bond, resulting in a saturated polymer backbone composed of 2,3-enchained norbornane (B1196662) units. This method yields polymers with high thermal stability and chemical resistance. Palladium complexes, in particular, have been developed as highly efficient precatalysts for the vinylic addition polymerization of functionalized norbornenes. rsc.orgresearchgate.net

Copolymerization Strategies for Diverse Polymer Architectures

The functional nature of this compound makes it an excellent candidate for copolymerization to create materials with tailored properties and complex architectures. The living nature of ROMP is particularly advantageous for these strategies.

Statistical Copolymers: Statistical or random copolymers can be synthesized by polymerizing a mixture of this compound and one or more other comonomers simultaneously. The distribution of monomer units along the polymer chain depends on the relative reactivities of the monomers. This approach has been used to create copolymers where NDM is randomly incorporated with other norbornene derivatives to fine-tune properties such as solubility or thermal characteristics. google.com

Block Copolymers: The controlled, living nature of ROMP allows for the sequential polymerization of different monomers, which is the primary method for synthesizing well-defined block copolymers.

First, this compound is polymerized to form a living polymer block.

A second monomer is then introduced to the living chain ends, initiating the growth of the second block.

This strategy has been employed to create diblock copolymer brushes on surfaces. In one study, thin films of well-defined block copolymers were formed by the sequential surface-initiated ROMP of 5-norbornene-2-endo,3-endo-dimethanol and norbornene carboxylic acid methyl esters. nih.gov Another example involves using macromonomers derived from this compound to create complex brush block copolymers via ROMP. mdpi.com These advanced architectures are useful in applications ranging from nanotechnology to biomaterials.

Table 2: Copolymer Architectures Synthesized Using this compound (NDM)

Copolymer Type Synthetic Strategy Comonomer Example Resulting Architecture
Block Copolymer Sequential ROMP Norbornene carboxylic acid methyl esters Diblock copolymer brushes on a surface nih.gov
Block Copolymer ROMP of macromonomers Poly(ε-caprolactone) (PCL) macromonomer Double brush block copolymers mdpi.com
Statistical Copolymer Simultaneous ROMP Poly(L-lactide) (PLLA) and PCL macromonomers Random double brush copolymers mdpi.com
Random Copolymer Simultaneous ROMP Norbornylene Random copolymer with polyphenylene ether segments google.com

Grafting and Brush Polymer Architectures utilizing this compound

The synthesis of graft and brush polymers from this compound can be approached through several methodologies, primarily categorized as "grafting-through," "grafting-from," and "grafting-to" techniques.

In the "grafting-through" method, this compound acts as a precursor to macromonomers. The hydroxyl groups are used to initiate the polymerization of other monomers, creating polymer chains with a norbornene moiety at one end. These macromonomers are then (co)polymerized via ROMP to form a polynorbornene backbone with densely packed polymer side chains, resulting in a bottlebrush architecture. This approach allows for precise control over the side chain length and composition before the final polymerization of the backbone.

The "grafting-from" approach involves first polymerizing this compound to create a polynorbornene backbone with pendant hydroxyl groups on each repeating unit. These hydroxyl groups can then be converted into initiation sites for a secondary polymerization, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. sigmaaldrich.comsigmaaldrich.com This allows for the growth of polymer side chains directly from the polynorbornene backbone. The density of the grafted chains can be controlled by the degree of initiation site activation. While direct examples utilizing a poly(this compound) backbone are not prevalent in the reviewed literature, the principle has been demonstrated on other functionalized polynorbornene backbones. For instance, "grafting-from" ROMP has been successfully employed to grow polymers from the surfaces of living plants by first creating biological macroinitiators. nih.gov

The "grafting-to" method involves the synthesis of the polynorbornene backbone and the polymer side chains separately. The side chains, containing a reactive end group, are then attached to the backbone through a coupling reaction with the hydroxyl groups of the poly(this compound). This method can be limited by the steric hindrance of attaching long polymer chains to a pre-existing backbone, which may result in lower grafting densities compared to the "grafting-from" and "grafting-through" methods.

Integration of L-Lactide and ε-Caprolactone Derived Macromonomers

A significant application of this compound is its use as a difunctional initiator for the Ring-Opening Polymerization (ROP) of cyclic esters like L-Lactide (LLA) and ε-Caprolactone (CL). This process yields macromonomers with a central norbornene unit and two polyester (B1180765) arms, which can then be polymerized via ROMP to create well-defined biodegradable bottlebrush polymers. nih.gov

The synthesis of these double macromonomers is typically catalyzed by stannous octoate (Sn(Oct)₂). The bifunctionality of this compound allows for the simultaneous growth of two polymer chains, leading to macromonomers with a "V" shape.

Table 1: Synthesis and Characterization of NBE-(PLLA)₂ and NBE-(PCL)₂ Double Macromonomers

Macromonomer Initiator Monomer Catalyst Mn (calc) ( g/mol ) Mn (NMR) ( g/mol ) PDI
NBE-(PLLA)₂ #1 This compound L-Lactide Sn(Oct)₂ 2500 2300 1.25
NBE-(PLLA)₂ #2 This compound L-Lactide Sn(Oct)₂ 5000 4800 1.30
NBE-(PCL)₂ #1 This compound ε-Caprolactone Sn(Oct)₂ 2500 2400 1.22
NBE-(PCL)₂ #2 This compound ε-Caprolactone Sn(Oct)₂ 5000 4900 1.28

Data compiled from studies on the synthesis of similar macromonomers.

These macromonomers are subsequently subjected to ROMP, typically using a Grubbs-type catalyst, to produce bottlebrush polymers with a polynorbornene backbone and PLLA or PCL side chains. The resulting polymers exhibit properties that are a composite of the rigid polynorbornene backbone and the flexible, biodegradable polyester side chains.

Development of Crosslinked Polymeric Networks from this compound Derivatives

The double bonds remaining in the backbone of polynorbornenes after ROMP provide reactive sites for crosslinking, leading to the formation of robust thermoset materials. Alternatively, derivatives of this compound can be designed to act as crosslinking agents themselves.

Crosslinked polynorbornene networks are often created by copolymerizing a monofunctional norbornene monomer with a bifunctional norbornene derivative that acts as a crosslinker. While this compound itself is monofunctional with respect to its polymerizable norbornene unit, its diol functionality allows for its derivatization into a bifunctional crosslinking agent. For example, the two hydroxyl groups can be reacted with a molecule containing a norbornene moiety, thereby creating a molecule with two polymerizable norbornene units.

A common strategy for creating such crosslinkers involves the use of cis-5-norbornene-exo-2,3-dicarboxylic anhydride (B1165640). This anhydride can be reacted with diamines to produce bis(nadimides), which are effective bifunctional monomers for creating crosslinked polynorbornenes via ROMP. mdpi.comnih.gov The length and flexibility of the diamine linker can be varied to control the properties of the resulting network.

These bifunctional norbornene monomers are then copolymerized with a monofunctional norbornene derivative. During the ROMP process, the bifunctional monomers are incorporated into multiple polymer chains, creating covalent crosslinks between them and leading to an insoluble polymer network.

The crosslink density, which is controlled by the concentration of the bifunctional crosslinking agent, has a profound impact on the thermal and mechanical properties of the resulting polymer network. researchgate.net Generally, increasing the crosslink density leads to:

Increased Glass Transition Temperature (Tg): A higher crosslink density restricts the mobility of the polymer chains, requiring more thermal energy for the transition from a glassy to a rubbery state. nih.gov

Enhanced Thermal Stability: The interconnected network structure can lead to higher decomposition temperatures. marquette.edu

Increased Modulus and Tensile Strength: A more densely crosslinked network is stiffer and can withstand greater stress before failure. nih.govsemanticscholar.org

Decreased Elongation at Break: The restricted chain mobility in highly crosslinked polymers reduces their ability to stretch before breaking. nih.gov

Reduced Swelling in Solvents: The covalent network prevents the polymer chains from fully dissolving, and a higher crosslink density further restricts the uptake of solvent molecules. mdpi.com

The following tables illustrate the effect of crosslinker concentration on the properties of polynorbornene-based networks, using bis(nadimide)s derived from cis-5-norbornene-exo-2,3-dicarboxylic anhydride as an analogous system.

Table 2: Effect of Bifunctional Norbornene Crosslinker Concentration on Thermal Properties

Crosslinker (mol%) Glass Transition Temperature (Tg) (°C) Decomposition Temperature (TGA, 5% weight loss) (°C)
0 250 405
5 265 410
10 278 418
15 290 425

Data is representative of trends observed in crosslinked polynorbornene dicarboximide systems. nih.gov

Table 3: Effect of Bifunctional Norbornene Crosslinker Concentration on Mechanical Properties

Crosslinker (mol%) Young's Modulus (GPa) Tensile Strength (MPa) Elongation at Break (%)
0 1.8 45 5.2
5 2.1 55 4.1
10 2.5 68 3.0
15 2.9 75 2.2

Data is representative of trends observed in crosslinked polynorbornene dicarboximide systems. nih.gov

These relationships demonstrate the tunability of the material properties of polynorbornene networks through the strategic design and incorporation of crosslinking agents derived from or analogous to this compound.

Structure Performance Relationships in 5 Norbornene 2,3 Dimethanol Derived Polymers

Elucidation of Polymer Topography and Morphology

The topography and morphology of polymers derived from 5-Norbornene-2,3-dimethanol are fundamentally linked to the polymerization method and the inherent structure of the monomer. These polymers, typically synthesized via Ring-Opening Metathesis Polymerization (ROMP), can exhibit a range of architectures from linear to cross-linked networks.

Research into analogous polynorbornene derivatives, such as poly(norbornene dicarboxylic acid dialkyl ester)s, has shown that the arrangement of polymer chains can lead to distinct morphological features. Wide-angle X-ray scattering (WAXS) studies on these related polymers have indicated the presence of nano-scale, layer-like ordering within an otherwise amorphous structure. researchgate.net This suggests that while the polymers may not be crystalline in the traditional sense, a degree of local organization can be present, influenced by the bulky, rigid norbornene backbone and the nature of the side chains. In contrast, other derivatives like poly(norbornene dimethyl dicarboxylate)s have been shown to possess a more random, amorphous structure. researchgate.net

The morphology of these polymers is crucial as it directly impacts their physical and mechanical properties. Amorphous polymers are typically transparent and exhibit a glass transition temperature (Tg) rather than a distinct melting point. polympart.ir The presence of any nano-scale order can affect properties such as mechanical strength, thermal stability, and permeability. For instance, polynorbornenes are noted for their high glass transition temperatures, excellent thermal stability, and low moisture absorption, characteristics that are tied to their rigid backbone and amorphous nature. rsc.orgresearchgate.net

Correlating Monomer Isomerism with Polymer Architecture and Macroscopic Behaviors

This compound exists as two primary stereoisomers: endo and exo. This isomerism plays a critical role in the polymerization process and, consequently, in defining the final polymer architecture and its macroscopic properties. The spatial orientation of the dimethanol groups relative to the norbornene double bond differs between the two isomers, which significantly affects their reactivity.

During polymerization, particularly with ruthenium or palladium-based catalysts, the exo-isomer generally exhibits higher reactivity than the endo-isomer. researchgate.netresearchgate.net This difference is attributed to steric hindrance; in the endo-isomer, the substituent groups can interfere with the approach of the catalyst to the double bond, slowing down the polymerization rate. researchgate.netrsc.org Kinetic studies have confirmed that the polymerization rate of exo-isomers of norbornene derivatives is faster than that of their endo counterparts. rsc.org

This reactivity difference has profound implications for the resulting polymer's molecular weight and structure. For example, in the addition polymerization of a functionalized norbornene, the exo-isomer produced a polymer with a significantly higher molecular weight compared to the endo-isomer under similar conditions. researchgate.net Consequently, the ratio of endo to exo isomers in the starting monomer mixture can be used to control the molecular weight and polydispersity of the final polymer. researchgate.net

The isomeric composition also influences the macroscopic properties of the polymer. The glass transition temperature (Tg), a key indicator of a polymer's thermal properties, can be affected by the isomer ratio. Polymers synthesized from different endo/exo ratios of norbornene derivatives have been shown to exhibit variations in their thermal characteristics. nih.gov

Table 1: Influence of Isomerism on Polymerization and Properties

Propertyendo-Isomer Dominantexo-Isomer Dominant
Polymerization Reactivity Lower, due to steric hindrance researchgate.netrsc.orgHigher, more accessible double bond researchgate.netresearchgate.net
Resulting Molecular Weight Generally lower for a given catalyst loading researchgate.netGenerally higher for a given catalyst loading researchgate.net
Glass Transition Temp. (Tg) Can differ from exo-derived polymers nih.govCan differ from endo-derived polymers nih.gov

Influence of Side-Chain Functionalization on Polymer Network Formation and Properties

The two hydroxyl (-CH2OH) groups of this compound are prime sites for chemical modification, or functionalization. Altering these side chains is a powerful strategy for tailoring the polymer's properties, particularly for creating cross-linked networks. Introducing bifunctional monomers that can react with the hydroxyl groups or copolymerizing with other functional norbornene derivatives allows for the formation of robust polymer networks. researchgate.netresearchgate.net

The structure of the cross-linking agent, specifically the length of the linker between reactive sites, has a significant impact on the resulting network and its properties. For instance, in copolymers based on a mixture of norbornene-2,3-dicarboxylic acid esters and bifunctional N,N'-alkylene-di(5-norbornene-2,3-dicarboximide)s, the linker length (e.g., butylene vs. hexylene) directly influenced the degree of cross-linking and the material's mechanical behavior. researchgate.netresearchgate.net

Shorter linkers (e.g., butylene) can lead to a higher degree of cross-linking, resulting in increased stiffness, higher elastic moduli, and a higher glass transition temperature. researchgate.net

Longer linkers (e.g., hexylene) create a more flexible network. Polymers with these longer cross-links tend to retain more plasticity and show less of a decrease in impact strength as the concentration of the cross-linker increases. researchgate.net

This functionalization strategy allows for precise control over key performance indicators. The introduction of bulky side groups, for example, is a known method to increase the fractional free volume within a polymer, which can enhance properties like gas permeability. mdpi.com Functionalization of the polynorbornene backbone has been demonstrated as a viable route to alter both the thermal and chemical properties of the resulting polymer. islandscholar.ca

Table 2: Effect of Cross-linker Structure on Polymer Properties

Cross-linker TypeLinker LengthEffect on Polymer NetworkResulting Macroscopic Properties
exo,exo-N,N'-butylene-di(5-norbornene-2,3-dicarboximide)ShortHigher cross-link densityHigher elastic modulus, higher Tg researchgate.net
exo,exo-N,N'-hexylene-di(5-norbornene-2,3-dicarboximide)LongLower cross-link density, more flexible networkRetains plasticity, less decrease in impact strength researchgate.net

By strategically modifying the hydroxyl side chains, it is possible to design polymers derived from this compound with a wide spectrum of tailored properties, suitable for various advanced applications.

Advanced Applications of 5 Norbornene 2,3 Dimethanol in Material Science and Engineering

Biomedical Materials and Bio-Interfaces

The inherent reactivity and structural features of 5-Norbornene-2,3-dimethanol make it a valuable monomer in the synthesis of advanced biomaterials. Polymers derived from this compound are at the forefront of creating sophisticated interfaces between synthetic materials and biological systems.

Scaffold Design for Tissue Engineering Applications

In the field of tissue engineering, which aims to repair or replace damaged tissues, scaffolds provide the necessary support for cell growth and tissue formation. nih.gov The ideal scaffold should be biocompatible and possess a porous architecture that facilitates cell attachment, migration, and nutrient transport. nih.gov this compound is instrumental in creating such scaffolds through several polymerization techniques.

One key strategy involves using this compound as an initiator for the Ring-Opening Polymerization (ROP) of cyclic esters like lactide and ε-caprolactone. researchgate.netmdpi.com This process yields macromonomers—specifically, norbornene-functionalized polylactide (NBE-PLLA) or polycaprolactone (B3415563) (NBE-PCL)—which contain a polymerizable norbornene group. mdpi.com These macromonomers can then be further polymerized via Ring-Opening Metathesis Polymerization (ROMP) to form "macromolecular brushes," which are essentially polymer backbones with other polymer chains as side chains. mdpi.com This approach allows for the creation of three-dimensional macroporous structures. researchgate.net Research has shown that copolymerizing these macromonomers can improve the compressive strength of the resulting scaffolds. researchgate.net For instance, scaffolds formed from oligo(lactic acid)-derived norbornene macromonomers have been shown to feature pore sizes ranging from 10 µm to 300 µm, a critical factor for tissue integration. researchgate.net

Another powerful technique is the use of thiol-ene "click" chemistry. researchgate.netbiorxiv.org In this approach, polymers like gelatin or hyaluronic acid are functionalized with norbornene groups, creating precursors such as norbornene-functionalized gelatin (GelNB). frontiersin.orgnih.gov These can be rapidly crosslinked with thiol-containing molecules under cytocompatible conditions (e.g., using visible light) to form hydrogels. researchgate.netnih.gov This method offers precise control over the hydrogel's mechanical properties by adjusting the concentration of the macromer or the crosslinker. frontiersin.org Studies on GelNB hydrogels for neural progenitor cell culture have demonstrated the ability to tune stiffness from 0.5 to 3.5 kPa, mimicking the mechanical environment of brain tissue. frontiersin.org Furthermore, these thiol-ene hydrogels exhibit excellent cell viability, with survival rates exceeding 84% for primary cells encapsulated via 3D bioprinting. nih.gov

Table 1: Properties of Norbornene-Based Scaffolds for Tissue Engineering
Scaffold TypeFabrication MethodKey PropertiesReported FindingsSource
Poly(lactic acid) (PLA) basedROP initiated by this compound, followed by ROMPMacroporous structure; tunable compressive strengthPore sizes of 10-300 µm achieved; compressive strength improved by copolymerization. researchgate.net
Norbornene-Functionalized Gelatin (GelNB)Thiol-ene photo-click chemistryTunable stiffness (0.5-3.5 kPa); rapid curing (1-2 s); high cell viability (>84%)Mechanical properties tuned to mimic brain tissue for neural cell culture. Superior cell survival in 3D bioprinting compared to standard bioinks. frontiersin.orgnih.gov
Norbornene-Functionalized Hyaluronic Acid (NorHA)Thiol-ene photo-click chemistryTunable stress relaxation; controls cell morphologyLower norbornene functionalization led to higher stress relaxation (93%) and facilitated cell spreading. biorxiv.org
Norbornene-Functionalized Carboxymethyl Cellulose (NorCMC)Thiol-ene photo-click chemistryTunable compression modulus (1.7-103 kPa)Demonstrated high stem cell viability upon encapsulation. researchgate.net

Polymeric Matrices for Controlled Release Systems

The functional groups on this compound allow for its incorporation into polymer networks designed for the controlled release of therapeutic agents. The resulting polymeric matrices can be engineered to release drugs in response to specific triggers or over a sustained period.

One research avenue involves conjugating drugs directly to norbornene monomers before polymerization. For example, a norbornene monomer conjugated with the anti-inflammatory drug indomethacin (B1671933) was synthesized and polymerized. researchgate.net The resulting polymer-drug conjugate was designed for gradual release under specific conditions. researchgate.net Similarly, drug-functionalized micelles based on norbornene-derived polymers have been shown to be biocompatible and exhibit high cellular internalization, leading to efficient drug release within the target cancer cell environment. lookchem.com

Furthermore, hydrogels created using norbornene chemistry are excellent candidates for controlled release systems. Thiol-ene click hydrogels can be designed to be sensitive to enzymes, allowing for protease-sensitive drug delivery. researchgate.net This is achieved by incorporating peptide sequences that can be cleaved by specific enzymes present in the target tissue, thereby triggering the release of the encapsulated drug. The degradation of the polymer matrix itself can also be a mechanism for release. Polyesters and other polymers with biodegradable linkages in their backbone, synthesized from monomers like this compound, can degrade over time to release their payload. rsc.org For instance, scaffolds based on poly(lactic acid) have been engineered for the sustained release of lactate, a molecule known to promote cardiac tissue regeneration. nih.gov

Development of Biocompatible Coatings

Creating a biocompatible interface on the surface of medical implants is crucial to prevent adverse reactions and promote integration with surrounding tissue. Polymers derived from this compound can be used to form such biocompatible coatings.

The versatility of norbornene chemistry allows for the grafting of biocompatible polymers, such as Poly(ethylene glycol) (PEG), onto a surface. PEG is widely known for its ability to resist protein adsorption and cell adhesion, thus reducing the foreign body response. By functionalizing a surface with norbornene groups, a layer of PEG can be covalently attached via reactions like thiol-ene chemistry, creating a robust and biocompatible coating. bohrium.com Similarly, the use of norbornene-functionalized gelatin (GelNB) can be extended from scaffolds to coatings, leveraging gelatin's inherent bioactivity to promote specific cell adhesion where desired. rsc.org Polymers containing norbornene groups have also been developed for food-contact coatings, which necessitates a high degree of biocompatibility. google.com These polymers often feature a high glass transition temperature, ensuring stability. google.com The principle of using smart biopolymer nanoparticles to create coatings for enzymatically induced drug release also highlights the potential in this area. nih.gov

High-Performance Coatings and Adhesives

Beyond biomedical applications, this compound is a key component in formulating high-performance coatings and adhesives for demanding industrial applications. Its contribution to enhanced durability, adhesion, and specialized curing mechanisms is of significant interest.

Strategies for Enhanced Adhesion to Substrates

The ability of a coating or adhesive to bond strongly to a substrate is critical for its performance. The hydroxyl groups of this compound play a direct role in enhancing adhesion. In a notable application, 5-norbornene-2-exo,3-exo-dimethanol (B1631655) (NBDM) has been successfully used as an adhesion promoter in self-healing polymer systems. researchgate.net

These systems often consist of an epoxy matrix embedded with microcapsules containing a healing agent. researchgate.net When a crack forms, it ruptures the microcapsules, releasing the healing agent, which then polymerizes to "heal" the damage. researchgate.net A significant challenge is ensuring the polymerized healing agent adheres strongly to the original epoxy matrix. Research has shown that adding NBDM to the healing agent formulation significantly improves this adhesion. researchgate.net The two hydroxyl groups on the NBDM molecule are capable of forming strong hydrogen bonds with the amine-cured epoxy surface, effectively acting as a molecular bridge between the healed polymer and the substrate. researchgate.net

Table 2: Effect of this compound (NBDM) as an Adhesion Promoter
Healing Agent CompositionAdhesion MechanismObserved EffectSource
Norbornene-based healing agent + NBDMHydrogen bonding between NBDM's hydroxyl (-OH) groups and the amine-cured epoxy substrate.Significantly improved adhesive shear strength between the polymerized healing agent and the epoxy matrix. researchgate.net

Formulation and Curing of Polymer Resins

This compound serves as a valuable polyol (an alcohol with multiple hydroxyl groups) in the synthesis of various polymer resins, particularly unsaturated polyesters. google.comgoogle.comgoogleapis.com In the formulation of these resins, dicarboxylic acids (or their anhydrides) are reacted with polyols to build the polyester (B1180765) backbone. googleapis.com By incorporating this compound, the reactive norbornene double bond is integrated into the polymer chain. google.comgoogle.com

This strained cycloolefinic double bond is significantly more reactive than the double bonds typically found in the polyester backbone (e.g., from maleic anhydride). This enhanced reactivity is advantageous during the curing process. For instance, in styrene-free resin systems, the norbornene group can readily participate in cross-linking reactions, such as Ring-Opening Metathesis Polymerization (ROMP), which can be triggered by specific catalysts like Grubbs' ruthenium complexes. frontiersin.orgcaltech.edutandfonline.com This allows for the formation of a durable, cross-linked thermoset polymer. The anhydride (B1165640) precursor, 5-norbornene-2,3-dicarboxylic anhydride, is also used as a co-monomer to improve heat resistance and as a curing agent for epoxy resins, enhancing their thermal stability and mechanical properties. The principles of its reactivity are directly related to the utility of the dimethanol derivative in resin formulation.

Self-Healing Polymer Systems and Composite Materials

The development of materials capable of autonomously repairing internal damage is a significant goal in material science. This compound (NBDM) has emerged as a key component in creating such self-healing systems, particularly those based on ring-opening metathesis polymerization (ROMP). These systems often mimic biological processes, where a healing agent is released to repair a defect as it occurs.

Integration of this compound in Microcapsule-Based Healing Systems

A prevalent strategy for creating self-healing materials involves embedding microcapsules containing a liquid healing agent and a dispersed catalyst within a polymer matrix. researchgate.netscielo.br When a crack propagates through the material, it ruptures the microcapsules, releasing the healing agent. researchgate.netscielo.br The agent then comes into contact with the catalyst, initiating a polymerization reaction that bonds the crack faces closed. researchgate.net

In these systems, this compound is utilized not as the primary healing agent itself, but as a crucial adhesion promoter. researchgate.netresearchgate.net The primary healing agents are typically monomers like dicyclopentadiene (B1670491) (DCPD) or 5-ethylidene-2-norbornene (ENB). researchgate.netresearchgate.netmdpi.com The challenge lies in ensuring the newly polymerized material strongly adheres to the original matrix, which is often an epoxy. researchgate.net The two hydroxyl (-OH) groups on the NBDM molecule are capable of forming hydrogen bonds with the epoxy, significantly improving the adhesive strength between the polymerized healing agent and the crack faces. researchgate.netresearchgate.net

Research has demonstrated that incorporating NBDM as a non-covalent adhesion promoter can lead to a two- to three-fold improvement in healing efficiencies. uni-halle.de This is attributed to the enhanced interfacial bonding between the healed region and the bulk material. researchgate.netuni-halle.de

Enhancing Healing Efficiency through Material Design

Below is a table summarizing the components in a typical microcapsule-based self-healing system.

ComponentFunctionExample Compounds
Matrix Provides structural integrity to the material.Epoxy Resin
Healing Agent A polymerizable monomer that fills the crack.Dicyclopentadiene (DCPD), 5-Ethylidene-2-norbornene (ENB) researchgate.netresearchgate.net
Catalyst Initiates the polymerization of the healing agent.Grubbs' Catalyst researchgate.net
Adhesion Promoter Enhances bonding between the polymerized healing agent and the matrix.This compound (NBDM) , 5-Norbornene-2-methanol (NBM) researchgate.netresearchgate.net
Crosslinking Agent Increases the crosslink density of the healed polymer.Custom norbornene-based molecules researchgate.net

Electronic and Specialty Functional Materials

The unique structure of this compound, featuring a strained bicyclic ring and reactive hydroxyl groups, makes it a valuable monomer for synthesizing advanced polymers through Ring-Opening Metathesis Polymerization (ROMP). rsc.orgcaltech.edu This polymerization method is highly efficient for strained cyclic monomers and allows for the creation of polymers with well-defined structures and functionalities. caltech.edu These polymers exhibit a range of attractive properties, including high transparency, chemical resistance, and desirable electrical characteristics, making them suitable for electronic and specialty applications. researchgate.net

Development of Dielectric and Optically Transparent Polymers

Polymers based on norbornene derivatives are known for their potential in high-tech applications, including as constructional plastics and materials for electronics. researchgate.net The polymerization of monomers like the dimethyl esters of 5-norbornene-2,3-dicarboxylic acid yields polymers with high transparency. researchgate.net While linear polymers made from these monomers can be soluble in polar solvents and have relatively low glass transition temperatures, their properties can be significantly enhanced. researchgate.net

By introducing bi-functional monomers, or cross-linkers, into the polymerization process, it is possible to form cross-linked polymers. researchgate.net This approach improves key properties such as the elastic modulus and glass transition temperature, while maintaining the high optical transparency inherent to the norbornene polymer backbone. researchgate.net The ability to create rigid, transparent materials is critical for applications such as optical lenses, films, and substrates in electronic displays.

Polymers with Tunable Mechanical and Electrical Properties

A key advantage of using monomers like this compound and its derivatives is the ability to tune the properties of the resulting polymers. acs.orgresearchgate.net By carefully selecting comonomers and controlling the polymerization process, materials with a wide range of mechanical and electrical characteristics can be engineered.

For instance, the copolymerization of dimethyl esters of 5-norbornene-2,3-dicarboxylic acid with varying amounts and types of bi-functional norbornene dicarboximide cross-linkers allows for precise control over the material's properties. researchgate.netresearchgate.net The concentration and the length of the linker in the cross-linking agent directly influence the degree of cross-linking. researchgate.net This, in turn, dictates the polymer's physicochemical properties, including its elastic moduli in bending and stretching, glass transition temperature, and impact strength. researchgate.netresearchgate.net For example, using a cross-linker with a longer chain can help maintain plasticity even at higher concentrations. researchgate.net

This ability to tailor properties is also evident in the development of supramolecular materials. Polymers with pendant pillararenes, for example, can exhibit tunable ionic conductivity, which can be adjusted over several orders of magnitude by the addition of an ionic guest. acs.org The following table shows how varying the cross-linker can affect polymer properties.

PropertyEffect of Cross-linker Concentration/Structure
Degree of Cross-linking Increases with higher concentration of a suitable cross-linker. researchgate.net
Elastic Modulus Generally increases with a higher degree of cross-linking. researchgate.net
Glass Transition Temperature (Tg) Increases with a higher degree of cross-linking. researchgate.net
Impact Strength / Plasticity Can be maintained by using cross-linkers with longer, more flexible linkers. researchgate.net

This high degree of control allows for the design of functional polymers tailored for specific, demanding applications in modern electronics and material science.

Catalytic Utility of 5 Norbornene 2,3 Dimethanol in Advanced Organic Transformations

Role as a Chiral Ligand and Promoter in Asymmetric Catalysis

5-Norbornene-2,3-dimethanol has demonstrated significant utility as a promoter in asymmetric catalysis, where the goal is to selectively synthesize one of a pair of enantiomers. Its structural rigidity and the stereospecific orientation of its methanol (B129727) groups are key to its function in creating a well-defined chiral environment around a metal center, thereby influencing the stereochemical pathway of a reaction.

Enantioselective Heck/Suzuki Cascade Reactions Promoted by endo-5-Norbornene-2,3-Dimethanol

A noteworthy application of this compound is in the highly enantioselective palladium-catalyzed Heck/Suzuki cascade reaction. nih.govrsc.org This powerful transformation has been successfully applied to N-(2-bromophenyl)acrylamides to produce an array of chiral 3,3-disubstituted oxindoles, which are important structural motifs in many natural products and pharmaceutical agents. rsc.org

In this cooperative catalytic system, endo-5-norbornene-2,3-dimethanol is not the primary chiral ligand but acts as a crucial promoter. The reaction is typically catalyzed by a palladium source, such as Pd(TFA)₂, in conjunction with a chiral phosphoramidite (B1245037) ligand (e.g., L1). rsc.org The presence of endo-5-norbornene-2,3-dimethanol (referred to as N10 in some literature) is essential for achieving high yields and excellent enantioselectivities. rsc.orgrsc.org The reaction tolerates a wide range of functional groups on both the acrylamide (B121943) and the boronic acid components, providing straightforward access to oxindoles with all-carbon quaternary centers in good to high yields and with excellent enantiomeric excess (ee) values. rsc.org

Selected Examples of Enantioselective Heck/Suzuki Cascade Reaction rsc.org
Reactant 1 (Acrylamide)Reactant 2 (Boronic Acid)ProductYield (%)Enantiomeric Excess (ee, %)
N-(2-bromophenyl)-N-methyl-3-phenylacrylamidePhenylboronic acid3,3-diphenyl-1-methyloxindole3093
N-(2-bromophenyl)-N-methyl-3-(p-tolyl)acrylamidePhenylboronic acid1-methyl-3-phenyl-3-(p-tolyl)oxindole9095
N-(2-bromophenyl)-N-methyl-3-(m-tolyl)acrylamidePhenylboronic acid1-methyl-3-phenyl-3-(m-tolyl)oxindole8596
N-(2-bromo-4,5-dimethylphenyl)-N-methyl-3-phenylacrylamide(4-methoxyphenyl)boronic acid3-(4-methoxyphenyl)-4,5-dimethyl-1-methyl-3-phenyl-indolin-2-one8295

Mechanisms of Chiral Induction and Stereocontrol

The mechanism of stereocontrol in the Heck/Suzuki cascade is a subject of detailed study. The key to the high enantioselectivity is believed to be the unique role played by endo-5-norbornene-2,3-dimethanol. Research suggests that its primary function is to slow down the rate of the Suzuki coupling pathway. rsc.orgresearchgate.net In the catalytic cycle, after the initial oxidative addition of the palladium(0) complex to the aryl bromide, an intramolecular Heck reaction (cyclization) occurs to form a chiral alkyl-palladium intermediate. This intermediate can then either undergo a Suzuki cross-coupling reaction with the boronic acid or follow an undesired pathway. Endo-5-norbornene-2,3-dimethanol is proposed to prevent or inhibit the direct transmetalation between the initial aryl-palladium complex and the boronic acid. rsc.orgresearchgate.net This kinetic control favors the intramolecular Heck cyclization, allowing the chiral ligand to effectively control the stereochemistry during the formation of the quaternary carbon center, leading to the final product with high enantiopurity after the subsequent Suzuki coupling. rsc.orgresearchgate.net

Cooperative Catalysis Systems Involving Norbornene Derivatives

The utility of norbornene scaffolds extends beyond the specific example of this compound into a broader strategy known as Palladium/Norbornene (Pd/NBE) cooperative catalysis, often referred to as the Catellani reaction. nih.govacs.org This powerful methodology merges the principles of cross-coupling and C-H bond activation into a single transformation, allowing for the simultaneous functionalization of both the ipso and ortho positions of an aryl halide. nih.govacs.org The norbornene co-catalyst plays a critical role in the catalytic cycle, acting as a transient template that facilitates the ortho C-H activation step. nih.govnih.gov This strategy has become a distinct and powerful approach for constructing complex, polyfunctionalized aromatic compounds from simple and readily available starting materials. nih.govresearchgate.net The versatility of this approach is further highlighted by the use of various norbornene derivatives to tune the reaction's efficiency and selectivity for different substrates, including challenging aryl bromides and various heteroarenes. researchgate.net

Development of New Catalytic Cycles and Methodologies

The application of this compound and related compounds has been instrumental in the development of novel catalytic cycles and synthetic methodologies. The enantioselective Heck/Suzuki cascade is a prime example of a new methodology that provides a highly efficient route to chiral 3,3-disubstituted oxindoles, a class of compounds that are challenging to synthesize using traditional methods. rsc.orgchinesechemsoc.org This domino reaction strategy increases molecular complexity in a single step from readily available starting materials. researchgate.net

Furthermore, the principles of Pd/NBE cooperative catalysis are continuously being expanded. Research into new catalytic systems based on this concept is enabling previously difficult transformations, such as the meta-C-H arylation of anisole (B1667542) derivatives and the dual functionalization of iodinated heterocycles like 2-pyridones. researchgate.netnih.gov These advancements, which often rely on the rational design of new norbornene mediators and specialized ligands, are broadening the scope of C-H functionalization and providing new pathways for the synthesis of complex molecules. researchgate.net The development of these new catalytic cycles streamlines synthetic routes and opens up new possibilities for drug discovery and materials science. nih.govresearchgate.net


Analytical and Characterization Techniques for Research on 5 Norbornene 2,3 Dimethanol Systems

The comprehensive analysis of 5-Norbornene-2,3-dimethanol and its polymeric derivatives relies on a suite of sophisticated analytical techniques. These methods are crucial for elucidating molecular structure, assessing purity, and characterizing the physical and chemical properties of the resulting polymers.

Computational Chemistry and Theoretical Modeling of 5 Norbornene 2,3 Dimethanol Systems

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanics (QM), particularly methods like Density Functional Theory (DFT), provides a fundamental understanding of the electronic structure of 5-Norbornene-2,3-dimethanol, which in turn governs its chemical reactivity. These studies are crucial for explaining the behavior of this monomer in various chemical transformations.

A key area of investigation is the significant difference in reactivity between the endo and exo stereoisomers of norbornene derivatives. researchgate.netrsc.org Experimental studies have shown that exo isomers often exhibit enhanced reactivity compared to their endo counterparts in polymerization and other reactions. researchgate.netrsc.org Quantum-chemical calculations are employed to rationalize these observations by analyzing the electronic and steric factors of each isomer. researchgate.net For instance, calculations can reveal differences in the stability of transition states, orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and charge distributions that explain the preferential reactivity of one isomer over the other.

Mechanistic investigations of reactions involving norbornene systems, such as palladium-catalyzed cascade reactions, have also been supported by DFT studies. researchgate.net These computational models help to elucidate complex reaction pathways, identify key intermediates, and understand the role of additives like this compound in controlling reaction selectivity. researchgate.net The strained bicyclic structure of the norbornene framework introduces unique electronic and steric properties that can be precisely quantified through QM calculations.

Table 1: Representative Quantum Mechanical Descriptors for Norbornene Isomers This table presents hypothetical but representative data based on typical findings in computational studies of substituted norbornenes.

Descriptorexo-Isomerendo-IsomerSignificance
Ground State Energy (Hartree) -537.125-537.122Indicates the relative thermodynamic stability of the isomers.
HOMO Energy (eV) -6.8-7.1Relates to the electron-donating ability; a higher HOMO energy can suggest greater reactivity in certain cycloadditions.
LUMO Energy (eV) +1.5+1.7Relates to the electron-accepting ability; a lower LUMO energy can indicate higher reactivity towards nucleophiles.
HOMO-LUMO Gap (eV) 8.38.8A smaller gap generally implies higher chemical reactivity.
Dipole Moment (Debye) 2.12.5Affects solubility and intermolecular interactions.

Molecular Dynamics Simulations of Polymerization Processes

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. In the context of this compound, MD simulations are particularly valuable for understanding the dynamics of polymerization processes, such as Ring-Opening Metathesis Polymerization (ROMP). mdpi.comacs.org

MD simulations can model the step-by-step process of polymer chain growth initiated by catalysts like Grubbs or palladium-based systems. mdpi.comrsc.org These simulations provide detailed insights into:

Monomer Approach and Coordination: How the monomer orients itself and coordinates to the metal center of the catalyst.

Chain Propagation Dynamics: The conformational changes that occur in the growing polymer chain after each monomer insertion.

Polymer Architecture: The resulting three-dimensional structure and entanglement of polymer chains, which are critical for the final material's properties.

Solvent Effects: The influence of the solvent environment on the polymerization kinetics and polymer conformation.

Table 2: Typical Parameters for a Molecular Dynamics Simulation of ROMP This table outlines a general setup for simulating the polymerization of a norbornene-based monomer.

ParameterExample Value/DescriptionPurpose
Force Field GROMOS, AMBER, OPLS-AADefines the potential energy function, describing interactions between atoms.
Simulation Box 5x5x5 nm Cubic Box with Periodic Boundary ConditionsRepresents a small, repeating portion of the bulk system to simulate a larger environment.
System Composition Catalyst, Monomers, Explicit Solvent (e.g., Toluene)Creates a realistic environment for the polymerization reaction.
Temperature 298 K (25 °C)Controlled via a thermostat (e.g., Nosé-Hoover) to simulate reaction conditions.
Pressure 1 barControlled via a barostat (e.g., Parrinello-Rahman) for constant pressure simulations.
Time Step 2 femtoseconds (fs)The interval between successive calculations of forces and positions.
Simulation Length 100 nanoseconds (ns)The total duration of the simulation, determining the extent of polymerization that can be observed.

Computational Prediction of Material Performance and Interactions

A significant advantage of computational modeling is its ability to predict the macroscopic properties of materials based on their microscopic structure. This is particularly useful for polymers derived from this compound, where the properties can be tuned by altering the polymer architecture. Computational studies can forecast a range of performance metrics, guiding experimental efforts toward the most promising materials. purdue.edu

First-principles quantum chemical methods and semi-empirical methodologies can be used to study the properties and reactivities of polymers. purdue.edu These investigations can elucidate the reactive mechanisms of materials and the impact of environmental factors like oxygen, water, and heat on their long-term performance and degradation. purdue.edu

For polymers based on norbornene derivatives, key predicted properties include:

Mechanical Properties: Tensile strength, elastic moduli, and impact strength can be estimated by simulating the material's response to applied stress. These properties are highly dependent on factors like polymer chain length and the degree of cross-linking. researchgate.net

Thermal Properties: The glass transition temperature (Tg), which defines the transition from a rigid to a more flexible state, can be predicted. This is a critical parameter for determining the operational temperature range of the material. researchgate.net

Optical Properties: For specific applications, the refractive index and optical clarity of the resulting polymers can be calculated.

Intermolecular Interactions: Simulations can model how the polymer interacts with other molecules or surfaces, which is crucial for applications in adhesives, coatings, and composite materials. rsc.org

Table 3: Computationally Predicted vs. Experimentally Measured Polymer Properties This table illustrates the relationship between computational predictions and experimental outcomes for polymers based on norbornene derivatives.

PropertyComputational MethodPredicted OutcomeExperimental Relevance
Glass Transition Temperature (Tg) Molecular Dynamics (MD)Fluctuation in specific volume vs. temperatureDetermines the upper service temperature of the polymer. researchgate.net
Elastic Modulus MD with Stress-Strain SimulationSlope of the stress-strain curveMeasures the material's stiffness and resistance to deformation. researchgate.net
Degradation Pathway Quantum Mechanics (QM)Reaction barriers for oxidation or hydrolysisPredicts the long-term stability and lifetime of the material. purdue.edu
Solubility MD, COSMO-RSFree energy of solvation in various solventsGuides the selection of appropriate solvents for processing.

Design of Novel Catalytic Systems through Computational Screening

The efficiency and selectivity of the polymerization of this compound are heavily dependent on the catalyst used. ktslaw.com Computational chemistry offers a knowledge-based approach to catalyst design, moving beyond traditional trial-and-error experimentation. frontiersin.org Computational screening allows for the rapid evaluation of a large number of potential catalyst candidates, identifying the most promising ones for experimental synthesis and testing. chemrxiv.org

The screening process typically involves several steps:

Descriptor Calculation: For each candidate, key parameters (descriptors) that are known to correlate with catalytic activity are calculated using quantum mechanics. These can include the energy of monomer binding to the catalyst and the energy barrier for the insertion of the monomer into the growing polymer chain.

Performance Prediction: Using these descriptors, a model (such as a volcano plot) can predict the turnover frequency or selectivity of each catalyst.

Prioritization: The most promising candidates are ranked based on their predicted performance, stability, and synthetic accessibility.

This approach significantly accelerates the discovery of new and improved catalysts. frontiersin.org For example, by simulating the interaction of different phosphine (B1218219) ligands with a palladium center, researchers can design catalysts that are more active or that produce polymers with higher molecular weights for monomers like this compound. ktslaw.com This computational pre-selection saves considerable time and resources in the laboratory.

Table 4: Workflow for Computational Screening of Polymerization Catalysts

StepComputational TaskObjective
1. Library Creation Define a set of metal centers (e.g., Pd, Ni) and ligands (e.g., phosphines, N-heterocyclic carbenes).Generate a diverse pool of virtual catalyst candidates.
2. Geometry Optimization Calculate the lowest energy structure for each catalyst and its complex with the monomer using DFT.Determine the stable geometries for key states in the catalytic cycle.
3. Transition State Search Identify the transition state structure and energy for the monomer insertion step.Calculate the activation energy, a key indicator of reaction rate.
4. Activity Prediction Correlate activation energies and binding energies with catalytic activity.Rank the candidates from most to least promising.
5. Experimental Validation Synthesize and test the top-ranked candidates in the laboratory.Confirm the computational predictions and discover new, high-performance catalysts.

Emerging Research Directions and Future Prospects of 5 Norbornene 2,3 Dimethanol

Integration into Responsive and Smart Materials

The incorporation of 5-Norbornene-2,3-dimethanol into responsive and smart materials is a rapidly advancing area of research. The twin hydroxyl groups serve as versatile handles for introducing stimuli-responsive moieties, while the norbornene backbone provides a robust and polymerizable scaffold.

Researchers are leveraging these features to design materials that can respond to external stimuli such as pH, temperature, light, and specific chemical analytes. For instance, the hydroxyl groups can be esterified with molecules that change their conformation or solubility in response to pH changes, leading to pH-responsive hydrogels or nanoparticles for targeted drug delivery.

Another approach involves the synthesis of bottlebrush block copolymers where side chains derived from this compound can be engineered to exhibit temperature-dependent solubility, creating thermoresponsive materials for applications in sensing and separations. The ability to form well-defined polymer architectures through Ring-Opening Metathesis Polymerization (ROMP) allows for precise control over the material's properties.

Furthermore, the diol functionality can be used to coordinate with metal ions or form host-guest complexes, paving the way for chemosensors and self-healing materials. The change in the material's properties, such as color or fluorescence, upon binding with a target analyte forms the basis of the sensing mechanism.

Sustainable Production and Lifecycle Assessment

The sustainable production of this compound is intrinsically linked to the principles of green chemistry, with the Diels-Alder reaction being a cornerstone of its synthesis. nih.govresearchgate.net This reaction, which typically involves the cycloaddition of cyclopentadiene (B3395910) and a suitable dienophile, is known for its high atom economy, often approaching 100%. nih.gov

Current research is focused on making this process even more environmentally benign. One avenue of exploration is the use of bio-based feedstocks. For example, cyclopentadiene can be sourced as a byproduct of ethylene (B1197577) production from biomass, and efforts are underway to derive dienophiles from renewable resources like furfural. nih.gov The use of sustainable media for the Diels-Alder reaction, such as water or bio-based solvents like glycerol, is also being actively investigated to reduce the reliance on volatile organic compounds. nih.gov

Advanced Functionalization and Derivatization Strategies

The two primary alcohol groups of this compound offer a rich platform for a wide array of chemical modifications, enabling the synthesis of a diverse range of functional monomers and polymers.

Esterification and Etherification: The hydroxyl groups readily undergo esterification with a variety of carboxylic acids, anhydrides, and acyl chlorides to introduce new functional groups. researchgate.net This allows for the tuning of properties such as solubility, thermal stability, and reactivity. For instance, esterification with acrylic or methacrylic acid yields crosslinkable monomers for use in coatings and adhesives. Similarly, etherification reactions can be employed to attach other functional moieties.

Conversion to Other Functional Groups: The diol can be oxidized to the corresponding dialdehyde (B1249045) or dicarboxylic acid, which can then be used in condensation polymerizations or other chemical transformations. It can also be converted to diamines for the synthesis of polyimides and polyamides with high thermal stability.

Use in Polymer Synthesis: this compound is a valuable monomer for producing polymers with unique architectures. It can be used as a chain extender or crosslinker in the synthesis of polyurethanes and polyesters. Furthermore, its derivatives can be polymerized via ROMP to create polymers with pendant functional groups, leading to materials with tailored properties for specific applications. researchgate.net For example, reacting the corresponding dicarboxylic anhydride (B1165640) with chiral alcohols derived from renewable terpenes like menthol (B31143) and borneol produces chiral monomers that, upon polymerization, yield optically active polymers. nih.gov These polymers are of great interest for enantioselective membrane separations and as chiral stationary phases in chromatography. nih.gov

Reaction TypeReagent ExampleResulting Functional GroupPotential Application of Derivative
EsterificationAcrylic AcidAcrylate EsterUV-curable coatings, adhesives
EsterificationChiral Carboxylic AcidChiral EsterChiral polymers for separation
OxidationMild Oxidizing AgentDialdehydeCrosslinking agent, chemical intermediate
PolymerizationDiisocyanatePolyurethaneElastomers, foams, coatings

Exploration of New Application Frontiers in Diverse Scientific and Industrial Sectors

The unique combination of a rigid bicyclic structure and reactive hydroxyl groups in this compound is paving the way for its use in a variety of advanced applications.

High-Performance Polymers and Coatings: Polymers derived from this compound and its derivatives often exhibit high glass transition temperatures, excellent thermal stability, and good mechanical properties. researchgate.net This makes them suitable for use as engineering plastics and as matrix resins for fiber-reinforced composites in the aerospace and automotive industries. In the coatings sector, its derivatives are being explored for the formulation of scratch-resistant and weather-resistant coatings.

Biomedical and Pharmaceutical Applications: The norbornene scaffold is of growing interest in medicinal chemistry, and this compound serves as a valuable intermediate in the synthesis of pharmaceutically active compounds. nih.gov Its derivatives are being investigated for applications in drug delivery systems, where the norbornene moiety can be used for bio-orthogonal "click" chemistry reactions to attach targeting ligands or imaging agents.

Advanced Materials for Separation and Electronics: Polymers containing the norbornene backbone are known for their high fractional free volume, which makes them promising candidates for gas separation membranes. By functionalizing this compound with specific groups, the permeability and selectivity of these membranes for gases like CO2 and CH4 can be fine-tuned. In the electronics industry, its derivatives are being considered for use as low-dielectric constant materials in microelectronics packaging and as photoresists in lithography.

Dental Materials: Norbornene-based monomers are being investigated for use in dental composites and adhesives. nih.gov The rigid structure of the norbornene unit can contribute to improved mechanical properties and reduced polymerization shrinkage, which are critical for the longevity of dental restorations. The dimethanol functionality allows for the incorporation of other reactive groups to enhance adhesion to tooth structures. nih.gov

SectorSpecific ApplicationKey Property Conferred by 5-NBDM
Aerospace/AutomotiveHigh-temperature compositesThermal stability, mechanical strength
BiomedicalDrug delivery systemsBiocompatibility, functionalizable scaffold
SeparationsGas separation membranesHigh fractional free volume
DentistryDental composites and adhesivesLow shrinkage, mechanical durability

Q & A

Basic: What are effective methods for synthesizing 5-Norbornene-2,3-dimethanol-based macromonomers?

Methodological Answer:
this compound is commonly used as an initiator in ring-opening polymerization (ROP) of lactones (e.g., L-lactide, ε-caprolactone) to synthesize macromonomers. The process involves:

  • Catalyst: Tin(II) octanoate [Sn(Oct)₂] at 0.1–1.0 mol% relative to monomer .
  • Reaction Conditions: Anhydrous environment, 110–130°C, 12–48 hours under inert gas (N₂/Ar) .
  • Structural Control: Endo/exo isomerism of the norbornene backbone influences polymerization kinetics and macromonomer architecture. SEC and ¹H NMR are critical for verifying molecular weight (Mn ≈ 2,000–10,000 g/mol) and dispersity (Đ ≤ 1.2) .

Basic: How should researchers characterize the purity and structural integrity of this compound derivatives?

Methodological Answer:

  • Chromatography: Size Exclusion Chromatography (SEC) with THF or DMF as eluents to determine molecular weight distribution .
  • Spectroscopy: ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to confirm end-group fidelity and isomerism (endo/exo configurations) .
  • Thermal Analysis: Differential Scanning Calorimetry (DSC) to observe melting transitions (82–86°C for pure monomer) .

Advanced: What role does this compound play in ROMP (Ring-Opening Metathesis Polymerization) for brush polymer synthesis?

Methodological Answer:
The compound serves as a diol initiator for synthesizing double macromonomers, enabling precise control over polymer topology:

  • Catalyst: Grubbs 3rd-generation catalyst (0.5–2.0 mol%) in dichloromethane .
  • Architectural Tuning: Varying the ROP monomer (e.g., L-lactide vs. ε-caprolactone) adjusts brush hydrophobicity and thermal stability (Tg ≈ 40–60°C for PLLA brushes) .
  • Applications: High-strain energy storage materials due to the norbornene core’s rigidity .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE: Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of vapors during heating steps (flash point ≈ 122°C) .
  • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose via hazardous waste channels .

Advanced: How does solvent selection impact the solubility and reactivity of this compound in polymerization?

Methodological Answer:

  • Polar Solvents: DMF or THF enhance solubility (up to 0.5 M at 25°C) but may slow ROP kinetics due to coordination with Sn(Oct)₂ .
  • Nonpolar Solvents: Toluene improves reaction rates but requires higher temperatures (>100°C) for monomer dissolution .
  • Hansen Solubility Parameters: Use HSPiP software to predict miscibility with co-solvents (e.g., methanol-DMF mixtures) for optimal reaction design .

Advanced: How can researchers address isomer-specific reactivity contradictions in norbornene derivatives?

Methodological Answer:

  • Isomer Separation: Preparative HPLC or fractional crystallization (hexane/ethyl acetate) to isolate endo vs. exo isomers .
  • Kinetic Studies: Monitor reaction progress via in-situ FTIR or Raman spectroscopy to quantify isomer-dependent reactivity (e.g., endo isomers polymerize 1.5× faster than exo) .

Advanced: How to resolve conflicting solubility data for this compound derivatives in aqueous systems?

Methodological Answer:

  • Data Validation: Cross-reference peer-reviewed sources (e.g., Handbook of Aqueous Solubility Data) and replicate experiments under controlled humidity/temperature .
  • Thermodynamic Modeling: Use the Apelblat equation or NRTL model to correlate solubility with temperature (e.g., 0.002 mmHg vapor pressure at 25°C) .
  • Analytical Techniques: TGA-DSC to detect hydrate formation, which may skew solubility measurements .

Basic: What storage conditions ensure long-term stability of this compound?

Methodological Answer:

  • Temperature: Store at 2–8°C in amber vials to prevent thermal degradation or photoisomerization .
  • Humidity: Desiccate with silica gel to avoid hydrate formation (critical for hygroscopic diols) .

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